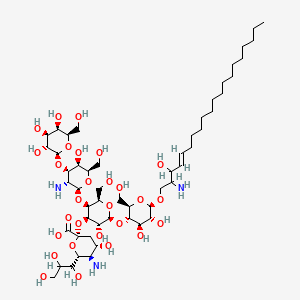![molecular formula C17H12ClN2NaO4 B1684244 Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) CAS No. 157434-99-6](/img/structure/B1684244.png)
Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XK-469, also known as NSC 697887, is a synthetic quinoxaline phenoxypropionic acid derivative. It exhibits remarkable solid tumor selectivity and activity against multidrug-resistant cancer cells. One of its unique features is its selective inhibition of topoisomerase IIβ .
Preparation Methods
Synthetic Routes:: The specific synthetic routes for XK-469 are not widely documented in the public domain. it is synthesized through chemical reactions involving quinoxaline and phenoxypropionic acid moieties.
Chemical Reactions Analysis
Reactivity:: XK-469 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity.
Common Reagents and Conditions::Oxidation: XK-469 may be oxidized using reagents like peroxides or metal catalysts.
Reduction: Reduction reactions can be achieved using hydrides (e.g., lithium aluminum hydride).
Substitution: XK-469 can undergo nucleophilic substitution reactions with appropriate reagents.
Major Products:: The specific products resulting from these reactions depend on reaction conditions and the substituents present. Detailed information on major products is proprietary.
Scientific Research Applications
XK-469 has found applications in various scientific fields:
Chemistry: It serves as a valuable tool for studying DNA topoisomerases.
Biology: Researchers explore its effects on cell growth and apoptosis.
Medicine: XK-469’s potential as an anticancer agent is actively investigated.
Industry: Although not widely used industrially, its unique properties make it an intriguing compound for further exploration.
Mechanism of Action
XK-469 selectively inhibits topoisomerase IIβ, an enzyme involved in DNA replication and repair. By disrupting DNA topology, it interferes with cancer cell proliferation and survival. The exact molecular targets and pathways remain an area of ongoing research.
Comparison with Similar Compounds
While XK-469 stands out for its solid tumor selectivity and multidrug-resistant cell activity, other related compounds include:
Assure: A herbicide with structural similarities to XK-469.
Other Topoisomerase II Inhibitors: Etoposide, doxorubicin, and mitoxantrone.
Properties
CAS No. |
157434-99-6 |
|---|---|
Molecular Formula |
C17H12ClN2NaO4 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
sodium;2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
OJENKXNXJPNEPU-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
Isomeric SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sodium-(2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate) XK 469 XK469 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)


![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)






![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)
![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)

